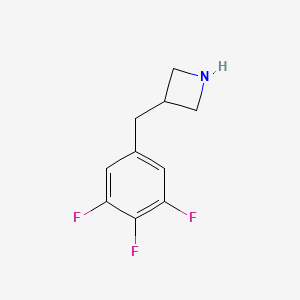
3-(3,4,5-Trifluorobenzyl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3,4,5-Trifluorophenyl)methyl]azetidine is an organic compound with the molecular formula C10H10F3N It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a trifluoromethyl-substituted phenyl group attached to the azetidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4,5-trifluorophenyl)methyl]azetidine typically involves the reaction of 3,4,5-trifluorobenzyl chloride with azetidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as laboratory-scale preparations, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques may be employed to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(3,4,5-Trifluorophenyl)methyl]azetidine can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form N-oxides using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl-substituted phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM) at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in ether at low temperatures.
Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4) at low temperatures.
Major Products
Oxidation: Formation of azetidine N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of nitro or halogenated derivatives of the trifluoromethyl-substituted phenyl group.
Applications De Recherche Scientifique
3-[(3,4,5-Trifluorophenyl)methyl]azetidine has several applications in scientific research:
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-[(3,4,5-trifluorophenyl)methyl]azetidine is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors, through its trifluoromethyl-substituted phenyl group. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4,5-Trifluoroaniline: A related compound with similar trifluoromethyl substitution on the phenyl ring, used in the synthesis of various organic molecules.
3-(Trifluoromethyl)pyrazole: Another trifluoromethyl-substituted compound used in the synthesis of heterocyclic compounds.
Uniqueness
3-[(3,4,5-Trifluorophenyl)methyl]azetidine is unique due to its azetidine ring structure combined with the trifluoromethyl-substituted phenyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C10H10F3N |
|---|---|
Poids moléculaire |
201.19 g/mol |
Nom IUPAC |
3-[(3,4,5-trifluorophenyl)methyl]azetidine |
InChI |
InChI=1S/C10H10F3N/c11-8-2-6(1-7-4-14-5-7)3-9(12)10(8)13/h2-3,7,14H,1,4-5H2 |
Clé InChI |
NUIQFWRHEBIBDO-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)CC2=CC(=C(C(=C2)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


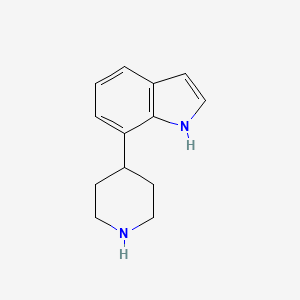


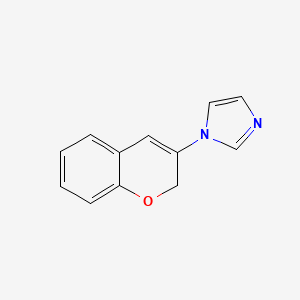
![Ethyl 2-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B11901428.png)
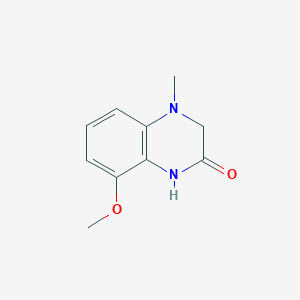
![2,5-Diazaspiro[3.5]nonane dihydrochloride](/img/structure/B11901437.png)
![4-Oxa-1,2-diazaspiro[4.5]dec-1-ene, 3,3-dimethoxy-](/img/structure/B11901439.png)

![7-Ethoxy-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11901459.png)


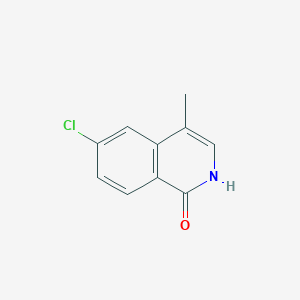
![2-Chloro-N-methylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B11901504.png)
